methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride (M2H6AC) is a novel compound that has been gaining attention in the scientific community due to its wide range of potential applications in research and development. M2H6AC is a chiral compound, meaning it has two mirror-image forms, which has the potential to be used as a chiral selector in high-performance liquid chromatography (HPLC). Additionally, M2H6AC has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. It has also been used as a fluorescent probe in the study of protein-ligand interactions.
Scientific Research Applications
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, it has been used to study the mechanism of action of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. It has also been used as a chiral selector in high-performance liquid chromatography (HPLC).
Mechanism of Action
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. It works by binding to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. Inhibition of COX-2 can lead to reduced inflammation, while inhibition of thrombin can lead to reduced blood clotting.
Advantages and Limitations for Lab Experiments
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is a chiral compound, meaning it can be used as a chiral selector in HPLC. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time. However, it is important to note that this compound is an inhibitor of enzymes such as COX-2 and thrombin, meaning it should not be used in experiments that involve these enzymes.
Future Directions
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has a wide range of potential applications in scientific research and development. It could be used as a fluorescent probe in the study of protein-ligand interactions, or as a chiral selector in HPLC. Additionally, it could be used to study the mechanism of action of other enzymes, or to develop new inhibitors of enzymes such as COX-2 and thrombin. Finally, it could be used to develop new therapeutic agents for the treatment of diseases such as inflammation and blood clotting disorders.
Synthesis Methods
Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride is synthesized via a three-step process. The first step involves the reaction of 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid with methyl iodide, resulting in the formation of the methyl ester. The second step involves the reaction of the methyl ester with sodium hydroxide, resulting in the formation of the sodium salt. Finally, the sodium salt is treated with hydrochloric acid, resulting in the formation of this compound.
Properties
IUPAC Name |
methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-8(12)10(13)5-9(6-10)3-2-4-11-7-9;/h11,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDNFDTRNQOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.